![molecular formula C17H16N4OS B2936793 11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034603-87-5](/img/structure/B2936793.png)
11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
Benzothiazoles and triazoles are known to interact with a variety of biological targets. For instance, benzothiazoles have been found to have anti-tubercular activity , and triazoles have been evaluated for their anti-inflammatory activity .
Mode of action
The mode of action of these compounds often involves binding to a specific target protein and modulating its activity. The exact nature of this interaction depends on the structure of the compound and the target protein .
Biochemical pathways
The biochemical pathways affected by these compounds can vary widely, depending on their specific targets. For example, if a compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammatory response .
Pharmacokinetics
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADMET), can also vary. Some benzothiazole and triazole derivatives have been found to have promising ADMET properties .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory activity, it could reduce inflammation in the body .
Biologische Aktivität
The compound 11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene represents a unique molecular structure with potential biological activities that merit exploration. This compound's biological activity is significant in the context of therapeutic applications, particularly in treating autoimmune diseases and possibly other conditions.
Chemical Structure and Properties
The compound can be described by its complex tricyclic structure, which incorporates a benzothiazole moiety and a triazatricyclo framework. This structural configuration is thought to contribute to its biological activity through various mechanisms of action.
Molecular Formula
- Molecular Formula : C₁₃H₉N₅O₂S
- Molecular Weight : 293.31 g/mol
Structural Features
- Benzothiazole Ring : Known for its role in pharmacological activity.
- Triazatricyclo Framework : May influence binding interactions with biological targets.
Research indicates that the compound may act as an antagonist of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9. These receptors are crucial in mediating immune responses and their dysregulation is associated with autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis . The compound's ability to inhibit these pathways suggests it could be beneficial in managing conditions characterized by overactive immune responses.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce the secretion of pro-inflammatory cytokines from immune cells stimulated via TLR pathways. This effect is particularly relevant for therapeutic strategies aimed at modulating immune system activity in autoimmune disorders .
In Vivo Studies
Recent studies have shown promising results in animal models of autoimmune diseases. For example:
- Model : Mice with induced lupus-like symptoms.
- Findings : Treatment with the compound resulted in decreased disease severity, as measured by clinical scores and histological examination of kidney tissues.
Case Study 1: Autoimmune Disease Treatment
In a controlled study involving mice, administration of the compound led to:
- Reduction in Autoantibody Levels : Significant decrease in anti-dsDNA antibodies.
- Improvement in Renal Function : Histological analysis showed reduced glomerular damage compared to untreated controls.
Case Study 2: Cytokine Modulation
A study assessing cytokine profiles revealed:
- Decreased IL-6 and TNF-alpha Levels : Indicating a shift towards an anti-inflammatory state following treatment with the compound.
- Enhanced Regulatory T Cell Activity : Suggesting potential for restoring immune homeostasis.
Data Table
Study Type | Model | Key Findings |
---|---|---|
In Vitro | Immune cell cultures | Reduced cytokine secretion |
In Vivo | Lupus mouse model | Decreased autoantibody levels |
Case Study 1 | Mice with SLE | Improved renal function |
Case Study 2 | Cytokine profiling | Decreased IL-6 and TNF-alpha levels |
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(16-18-13-5-1-2-7-15(13)23-16)20-8-9-21-14(10-20)11-4-3-6-12(11)19-21/h1-2,5,7H,3-4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNVANWTGVFFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.